molecular formula C22H16ClN3O B12149297 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12149297
M. Wt: 373.8 g/mol
InChI Key: OINMKXDNGVXQAQ-UHFFFAOYSA-N
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Description

9-Chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indoloquinoxaline core with a chloro substituent at position 9 and a 2-methoxybenzyl group at position 4. Indoloquinoxalines are of significant interest due to their diverse applications in medicinal chemistry (e.g., antitumor, antiviral agents) and materials science (e.g., organic light-emitting diodes, OLEDs) . The chloro and methoxybenzyl substituents likely influence its electronic properties, DNA-binding affinity, and pharmacological activity, positioning it as a candidate for further therapeutic and optoelectronic exploration.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

9-chloro-6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H16ClN3O/c1-27-20-9-5-2-6-14(20)13-26-19-11-10-15(23)12-16(19)21-22(26)25-18-8-4-3-7-17(18)24-21/h2-12H,13H2,1H3

InChI Key

OINMKXDNGVXQAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate quinoxaline derivative, followed by the introduction of the indole ring through cyclization reactions. The chloro and methoxybenzyl groups are then introduced via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted indoloquinoxalines.

Scientific Research Applications

9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its structural similarity to other bioactive compounds, it is investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 2: Electronic Properties of Key Derivatives

Compound HOMO (eV) Band Gap (eV) Notable Feature Reference
6-(4-Methoxyphenyl)-analog -5.2 2.8 Optimal for OLEDs
6-Benzyl-6H-indoloquinoxaline (11n) -5.4 3.1 Moderate charge transport
9-Fluoro-6-(2-piperidinylethyl)-analog N/A N/A Enhanced DNA interaction

Physical and Spectral Properties

  • Molecular Weight and Purity : Derivatives like 5c (MW 300.11) and 5d (MW 344.14) were confirmed via HRMS, with yields >80% . The target compound’s molecular weight (estimated ~377.8 g/mol) and purity can be similarly validated.
  • Solubility : Substituents like 2-(2-methoxyethoxy)ethyl (5c) improve solubility in polar solvents compared to alkyl/aryl analogs .

Biological Activity

9-Chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a derivative of the indolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This compound exhibits potential in anticancer and antimicrobial applications, primarily through mechanisms involving DNA intercalation and modulation of drug resistance.

Chemical Structure and Properties

The molecular formula of 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is C14H12ClN3C_{14}H_{12}ClN_3 with a molecular weight of approximately 253.69 g/mol. Its structure includes a chlorinated indole fused with a quinoxaline moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H12ClN3
Molecular Weight253.69 g/mol
InChIInChI=1S/C14H12ClN3
SMILES[nH]1c2c(c3c1nc1c(n3)cccc1)cc(cc2)Cl

DNA Intercalation

The primary mechanism by which 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline exerts its biological effects is through DNA intercalation . This involves the insertion of the compound between base pairs in the DNA helix, which can disrupt replication and transcription processes. The thermal stability of the DNA-compound complex is an important parameter that influences its anticancer efficacy. The presence of substituents on the indolo[2,3-b]quinoxaline scaffold significantly affects this stability and, consequently, the biological activity.

Anticancer Activity

Research indicates that derivatives of indolo[2,3-b]quinoxaline show significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The binding affinity to DNA correlates with their ability to modulate key cellular pathways involved in cancer progression.

Antimicrobial Activity

9-Chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline has also been evaluated for its antimicrobial properties. It shows promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant bacterial strains. The mechanism may involve disruption of bacterial DNA synthesis or inhibition of essential enzymes.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various indolo[2,3-b]quinoxaline derivatives against A375 melanoma cells. The results indicated that compounds with similar scaffolds exhibited reduced cell viability at concentrations as low as 10 µM, suggesting effective targeting of cancer cells while sparing normal cells.
  • Antimicrobial Screening : In vitro studies assessed the antibacterial activity against MRSA strains. Compounds similar to 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 mg/L to 31.25 mg/L against resistant strains, indicating significant potential for therapeutic applications in antibiotic-resistant infections.

Structure-Activity Relationship (SAR)

The biological activity of 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be influenced by various structural modifications:

  • Substituents at Position 6 : Alterations at this position can enhance or diminish DNA binding affinity.
  • Aromatic Side Chains : The orientation and electronic properties of side chains like the methoxy group play a critical role in modulating biological interactions.

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